[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine
Overview
Description
Scientific Research Applications
Antimicrobial Activity : A study by Patel & Patel (2017) synthesized derivatives from chalcone, including compounds structurally related to “(3-Methylphenyl)methylamine”. These compounds were evaluated for their antimicrobial activity against several bacterial and fungal strains, indicating the potential for novel antimicrobial agents (Patel & Patel, 2017).
Cancer Therapy : Chukhajian et al. (2020) developed a method for synthesizing methyl- and ethyl(allyl)amines, including derivatives structurally similar to “(3-Methylphenyl)methylamine”. Some of these compounds have applications in cancer therapy (Chukhajian et al., 2020).
Organic Light-Emitting Diodes (OLEDs) : Ge et al. (2008) investigated bipolar molecules related to “(3-Methylphenyl)methylamine” for their application in fabricating phosphorescent OLEDs. These compounds showed excellent thermal stability and good solubility in common solvents, making them suitable for use in OLED technology (Ge et al., 2008).
Corrosion Inhibition : Chetouani et al. (2005) studied compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, structurally similar to “(3-Methylphenyl)methylamine”. They found these compounds to be effective corrosion inhibitors for pure iron in acidic media (Chetouani et al., 2005).
DNA-Binding Polymers : Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative related to “(3-Methylphenyl)methylamine”. This conjugated polymer has the potential for use as a theranostic gene delivery vehicle due to its ability to bind DNA (Carreon et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as propargylamines have been found to inhibit monoamine oxidase (mao), particularly the mao-b isoform . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
They bind to the active site of the enzyme, preventing it from breaking down neurotransmitters such as dopamine . This results in increased levels of these neurotransmitters in the brain.
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
This could potentially result in improved mood and reduced symptoms of neurodegenerative disorders .
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]prop-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUGGEAENKRCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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